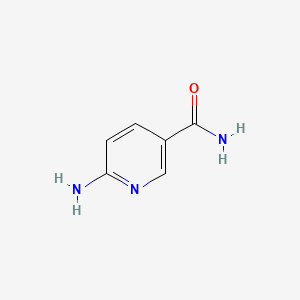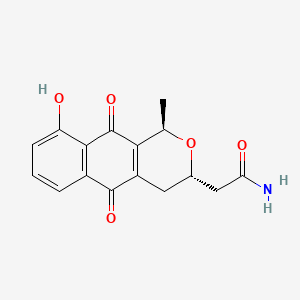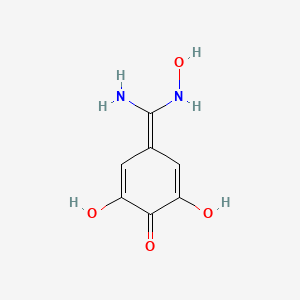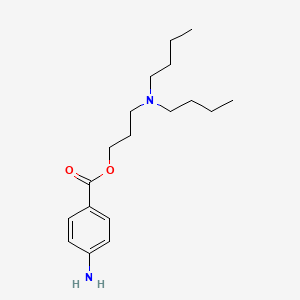
Butacaína
Descripción general
Descripción
La butacaína es un éster cristalino blanco utilizado como anestésico local. Se comercializó por primera vez en 1920 . El compuesto es conocido por su capacidad de adormecer áreas específicas del cuerpo, lo que lo hace útil en varios procedimientos médicos.
Aplicaciones Científicas De Investigación
La butacaína tiene varias aplicaciones de investigación científica. Se utiliza en la síntesis de ingredientes farmacéuticos activos (API) mediante la síntesis en flujo quimioenzimática. Este método implica el uso de un biorreactor hecho de MsAcT, una aciltransferasa versátil de Mycobacterium smegmatis, para preparar de manera eficiente intermedios de amida y éster . Además, la this compound se estudia por sus interacciones con las mitocondrias del hígado de rata y sus efectos sobre las concentraciones de catecolaminas en el cerebro y el corazón de ratones .
Mecanismo De Acción
El mecanismo de acción principal de la butacaína implica su interacción con los canales de iones sodio en las membranas nerviosas. Al unirse a estos canales, la this compound impide que los iones sodio atraviesen los canales iónicos, bloqueando así la conducción de los impulsos nerviosos y logrando la anestesia local . Este mecanismo es similar al de otros anestésicos locales, que también se dirigen a los canales de iones sodio para ejercer sus efectos.
Métodos De Preparación
La síntesis de la butacaína implica varios pasos. Inicialmente, se añade sodio metálico a una mezcla de alcohol alílico y dibutilamina, lo que da lugar a la formación de 3-dibutilamino-1-propanol. Este intermedio se esterifica posteriormente con cloruro de para-nitrobenzoílo para producir el éster. Finalmente, la reducción del grupo nitro completa la síntesis de la this compound .
Análisis De Reacciones Químicas
La butacaína experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, la cinética de degradación del sulfato de this compound por la clorobenzenosulfonamida sódica en presencia de ácido perclórico a 303 K sigue una cinética de primer orden . Los reactivos comunes utilizados en estas reacciones incluyen la clorobenzenosulfonamida sódica y el ácido perclórico. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
La butacaína es similar a otros anestésicos locales como la procaína y la procainamida. es única en su estructura química específica y su ruta de síntesis. Si bien la procaína y la procainamida también se utilizan como anestésicos locales, la síntesis distintiva de la this compound que implica la esterificación de 3-dibutilamino-1-propanol con cloruro de para-nitrobenzoílo la diferencia . Además, la this compound ha sido estudiada por sus interacciones específicas con las mitocondrias del hígado de rata, lo que puede no ser un foco común para otros anestésicos locales .
Propiedades
IUPAC Name |
3-(dibutylamino)propyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFWVSGBVLEQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045300 | |
| Record name | Butacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
149-16-6 | |
| Record name | Butacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butacaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11502 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | butacaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butacaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z84S23CGJJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does butacaine exert its local anesthetic effect?
A1: Butacaine, like other local anesthetics, primarily works by reversibly binding to sodium channels on nerve cell membranes. This binding blocks the influx of sodium ions, which are essential for generating nerve impulses. [, ] As a result, the transmission of pain signals to the brain is disrupted, leading to a localized loss of sensation.
Q2: Does butacaine affect other ion channels besides sodium channels?
A2: While its primary target is the sodium channel, research suggests that butacaine can also interact with other ion channels. For example, it has been shown to inhibit potassium exchange in muscle cells, although the blockade is asymmetrical, affecting potassium efflux more than influx. [] Additionally, butacaine inhibits proton translocation across the inner mitochondrial membrane, affecting proton influx facilitated by protonophores and the ATPase complex during state III respiration. [, ]
Q3: What is the role of lipid-protein interactions in butacaine's mechanism of action?
A3: Butacaine is thought to interact with membrane lipids, influencing the activity of membrane-bound proteins like ion channels. Studies have shown that butacaine can penetrate phosphatidylcholine monolayers, which are major components of cell membranes. [, ] This interaction is thought to contribute to its inhibitory effects on cellular ion fluxes and may be essential for its anesthetic action. []
Q4: What is the molecular formula and weight of butacaine?
A4: Butacaine has a molecular formula of C18H30N2O2 and a molecular weight of 306.44 g/mol.
Q5: Is there any spectroscopic data available for butacaine?
A5: While specific spectroscopic data from the provided papers wasn't detailed, various analytical techniques are employed to characterize and quantify butacaine. These include gas chromatography [], high-performance liquid chromatography (HPLC) [], and titrimetry. [] UV-Vis spectrophotometry is also utilized in studies analyzing its interaction with enzymes. []
Q6: Can butacaine be formulated in lipid emulsions?
A7: Yes, butacaine can be formulated in lipid emulsions. In fact, studies have compared the pharmacological effects of butacaine formulated in soya bean oil emulsions and water solutions. [] While the emulsion formulations showed a slower release of butacaine, potentially leading to prolonged local anesthetic effects, they exhibited lower smooth muscle relaxation compared to water solutions. []
Q7: Are there any modifications to the butacaine structure that could potentially improve its properties?
A7: While the provided research doesn’t directly explore specific modifications, altering the alkyl chain length or the substituents on the aromatic ring could potentially impact its physicochemical properties like lipophilicity, thereby influencing its potency, duration of action, and toxicity.
Q8: How is butacaine metabolized and eliminated from the body?
A8: While the provided papers don't detail butacaine's specific metabolic pathways, being an ester-type local anesthetic, it's likely metabolized by plasma esterases, primarily butyrylcholinesterase. The metabolites are then likely excreted in the urine.
Q9: Are there any long-term toxicity concerns associated with butacaine use?
A9: The provided research primarily focuses on butacaine's acute effects and doesn't provide detailed information on its long-term toxicity.
Q10: What are the typical routes of administration for butacaine?
A14: Butacaine is most commonly administered topically for procedures involving the eye, nose, throat, and skin. [, , ] It's also been investigated for use in transdermal drug delivery systems to achieve prolonged drug administration. []
Q11: What analytical techniques are commonly used to quantify butacaine in biological samples?
A17: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying butacaine and its metabolites in biological samples like plasma. [] Gas chromatography can also be utilized, particularly when analyzing its presence in complex formulations like aerosols. []
Q12: Is there any information available on the environmental fate and potential ecotoxicological effects of butacaine?
A12: The provided research primarily focuses on the biochemical and pharmacological aspects of butacaine and doesn't provide specific details on its environmental impact or degradation pathways.
Q13: What are some alternative local anesthetics that are available and how do they compare to butacaine in terms of efficacy and safety?
A19: Numerous alternative local anesthetics are available, each with its own advantages and disadvantages. Common alternatives include lidocaine, procaine, tetracaine, and bupivacaine. These agents differ in their potencies, durations of action, and potential for adverse effects. The choice of which local anesthetic to use depends on the specific clinical situation and the patient's individual needs. [, , , , ]
Q14: When was butacaine first synthesized and introduced into clinical practice?
A20: While the provided papers don't explicitly mention the exact date of its initial synthesis, one paper references its introduction in a repository form with heparin in 1925. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


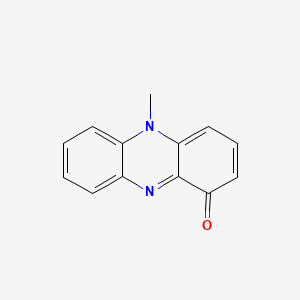
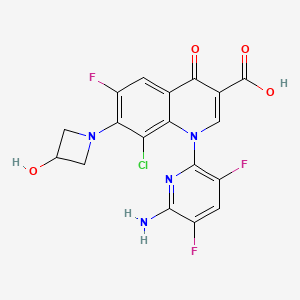
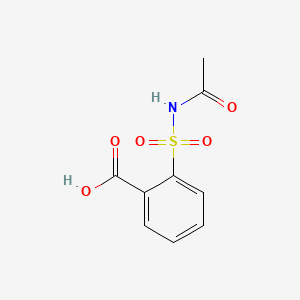
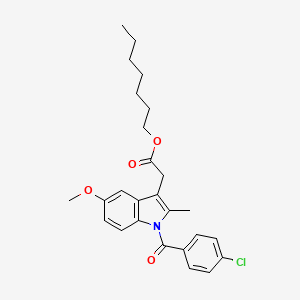
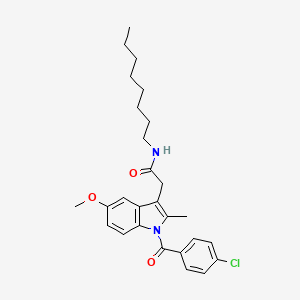
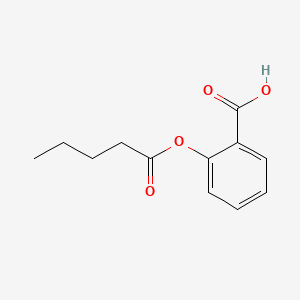

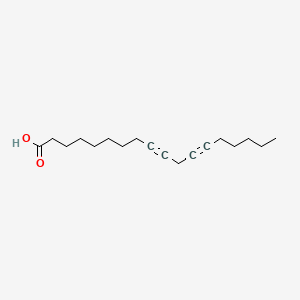

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
